molecular formula C13H22ClNO2 B6362360 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride CAS No. 1240568-42-6

2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride

Cat. No.: B6362360
CAS No.: 1240568-42-6
M. Wt: 259.77 g/mol
InChI Key: RMKKTCTUIHFBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride is an organic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It belongs to the class of aminophenols and has a molecular formula of C13H22ClNO2 .

Scientific Research Applications

2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: It is used in biological studies to understand its interaction with various biomolecules.

    Medicine: The compound has potential therapeutic applications, although specific details on its medicinal uses are still under investigation.

    Industry: It is utilized in industrial processes, particularly in the development of new materials and chemical products.

Preparation Methods

The synthesis of 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenol with butylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the butylamino group can be replaced with other functional groups under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride involves its interaction with specific molecular targets. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride can be compared with other aminophenols such as:

  • 2-Amino-4-ethoxyphenol
  • 2-[(Methylamino)methyl]-6-ethoxyphenol
  • 2-[(Ethylamino)methyl]-6-ethoxyphenol These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific butylamino group, which imparts distinct properties and potential uses.

Properties

IUPAC Name

2-(butylaminomethyl)-6-ethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-3-5-9-14-10-11-7-6-8-12(13(11)15)16-4-2;/h6-8,14-15H,3-5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKKTCTUIHFBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OCC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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